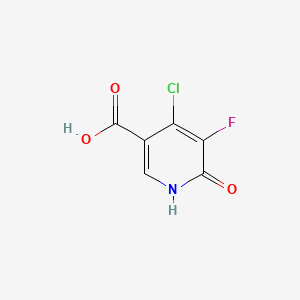
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid is a derivative of pyridinecarboxylic acid, characterized by the presence of chlorine and fluorine atoms.
准备方法
The synthesis of 4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid typically involves multi-step reactions. One common method includes the reaction of 3,5-dichloro-2,4-dinitrobenzaldehyde with a fluorinated compound to form an intermediate, which is then subjected to further reactions to yield the target compound . Industrial production methods often involve the use of advanced techniques such as catalytic hydrogenation and high-pressure reactions to ensure high yield and purity .
化学反应分析
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Esterification: In acidic conditions, it can undergo esterification to form ester derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sulfuric acid for esterification. Major products formed from these reactions include oxo derivatives, hydroxy derivatives, and ester derivatives .
科学研究应用
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, thereby disrupting essential metabolic pathways and leading to bacterial cell death . The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, making it a potent antibacterial agent .
相似化合物的比较
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid can be compared with other pyridinecarboxylic acid derivatives such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
While these compounds share a similar core structure, the presence of chlorine and fluorine atoms in this compound imparts unique chemical properties and biological activities, distinguishing it from its analogs .
属性
分子式 |
C6H3ClFNO3 |
|---|---|
分子量 |
191.54 g/mol |
IUPAC 名称 |
4-chloro-5-fluoro-6-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-2(6(11)12)1-9-5(10)4(3)8/h1H,(H,9,10)(H,11,12) |
InChI 键 |
NNXTVOGFZHHGTG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=O)N1)F)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















